Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used in the synthesis of other compounds.
Methods of application: The compound is obtained through the reaction of cyclohexanone diethyl acetal with D-mannitol.
Results or outcomes: From this reaction, 2,3-O-cyclohexylidene-D-glyceraldehyde was obtained in a quantitative yield without racemization.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used as a starting material for the preparation of chiral compounds.
Methods of application: Starting from ®-2,3-O-cyclohexylidene glyceraldehyde, which is easily prepared in a large scale from D-mannitol, an enantiopure chiral nitro alkene was prepared by reaction with nitromethane.
Results or outcomes: Organocatalytic Michael addition of dimethyl malonate, β-keto esters, and other nucleophiles on the nitro alkene afforded high stereoselectivity and densely functionalized chiral molecules.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is known to have remarkable antiviral and antimicrobial traits, making it a promising candidate for addressing diverse viral and bacterial infections.
Results or outcomes: The compound showcases remarkable antiviral and antimicrobial traits.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used as a starting material for preparing the unstable 2,3-O-cyclohexylidene-D-glyceraldehyde.
Methods of application: This aldehyde was employed in highly diastereoselective addition reactions.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used in the synthesis of chiral compounds.
Methods of application: The reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative.
1,2:5,6-Di-O-cyclohexylidene-D-mannitol (abbreviated as DCHM) is a derivative of D-mannitol, a naturally occurring sugar alcohol. It is a synthetic compound used as a protecting group in organic synthesis []. The two hydroxyl groups (OH) on positions 1,2 and 5,6 of the D-mannitol molecule are masked by bulky cyclohexylidene rings, leaving the central diol functionality free for further chemical transformations [].
DCHM is a valuable reagent due to its ability to selectively protect specific hydroxyl groups in a molecule. This selective protection allows for targeted modifications at the remaining unprotected sites [].
DCHM has a complex molecular structure with a central carbon chain derived from D-mannitol. Two cyclohexylidene rings (rings formed by a cyclohexane molecule with a double bond connecting to two oxygen atoms) are attached to the 1,2 and 5,6 positions, protecting the hydroxyl groups there. The remaining two hydroxyl groups are located on the central carbon chain [].
A key feature of DCHM's structure is the presence of the bulky cyclohexylidene rings. These rings provide steric hindrance, meaning they create a physical barrier that influences how other molecules can interact with the molecule. This steric hindrance can be advantageous in asymmetric synthesis, where it can influence the reaction to favor the formation of a specific stereoisomer (molecule with the same atoms but different spatial arrangement).
DCHM is typically synthesized by reacting D-mannitol with cyclohexanone diethyl acetal in an acidic environment []. The reaction proceeds through a series of steps involving the formation of a hemiacetal intermediate and subsequent ring closure to form the cyclohexylidene protecting groups [].
C6H12O2 (EtO)2 + D-Mannitol → DCHM + 2 EtOH (Et = Ethyl) []
The most common reaction involving DCHM is the cleavage of the cyclohexylidene rings. This can be achieved using various reagents, with sodium metaperiodate (NaIO4) being a popular choice. Cleavage with NaIO4 leads to the formation of 2,3-O-cyclohexylidene-D-glyceraldehyde, a chiral (optically active) aldehyde with a defined stereochemistry.
DCHM + NaIO4 → 2,3-O-cyclohexylidene-D-glyceraldehyde + NaIO3 + 2 H2O
DCHM can participate in various organic transformations due to the free diol functionality. These reactions can involve oxidation, reduction, or coupling reactions, depending on the desired outcome [].
Data on the specific physical and chemical properties of DCHM is limited. However, some general properties can be inferred based on its structure. DCHM is likely a white crystalline solid with a relatively high melting point due to the presence of the cyclohexylidene rings. It is expected to be poorly soluble in water but soluble in organic solvents like dichloromethane or chloroform [].
DCHM does not have a direct biological action. Its primary function is as a protecting group in organic synthesis. By selectively protecting specific hydroxyl groups, DCHM allows chemists to modify other parts of the molecule without affecting the protected regions. This controlled reactivity is crucial for the targeted synthesis of complex organic molecules [].